N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(Methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative featuring a 3-(methylsulfanyl)phenyl group linked via an acetamide bridge to a 3-morpholin-4-yl-6-oxopyridazine core. This compound is of interest due to its structural hybridity, combining a sulfur-containing aryl group with a morpholine moiety, which may enhance solubility and bioactivity.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O3S/c1-25-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-24-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
InChI Key |
ZMJVBSRDRSESQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution
Method B: Amide Coupling
-
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of the pyridazinone core, enabling coupling with the aniline intermediate.
Optimization of Reaction Conditions
| Parameter | Method A (Nucleophilic Substitution) | Method B (Amide Coupling) |
|---|---|---|
| Solvent | DMF | DCM/THF |
| Temperature | 60°C | Room temperature |
| Catalyst | KI | EDC/HOBt |
| Yield | 65–70% | 75–85% |
| Purity | 90–92% | 95–98% |
Method B generally offers higher yields and purity due to milder conditions and reduced side reactions.
Purification and Characterization
Crude product purification involves:
-
Column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1).
-
Recrystallization from ethanol/water mixtures to achieve >99% purity.
Key Characterization Data :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.12 (s, 2H, CH2), 3.72–3.60 (m, 8H, morpholine-H).
Challenges and Troubleshooting
-
Low Coupling Efficiency :
-
Byproduct Formation :
-
Scale-Up Issues :
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Method A | Simple reagents | Moderate yield |
| Method B | High purity, scalable | Costly coupling agents |
| Microwave | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit anticancer properties. Studies have shown that derivatives of pyridazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The morpholinyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Compounds containing morpholine and pyridazine moieties have been reported to exhibit antibacterial and antifungal activities. Preliminary studies indicate that the incorporation of a methylsulfanyl group may enhance these effects, making it a candidate for further exploration in the development of novel antibiotics .
- CNS Activity
Pharmacological Insights
-
Mechanism of Action
- The pharmacological profile of this compound may involve inhibition of specific enzymes or receptors implicated in disease processes. For instance, compounds with similar structures have been shown to act as inhibitors of protein kinases or other signaling molecules, which are critical in cancer and inflammatory diseases .
-
Bioavailability and Pharmacokinetics
- Optimizing the bioavailability of such compounds is essential for their therapeutic efficacy. Modifications to the chemical structure can enhance solubility and absorption rates, which is crucial for oral administration. Studies focusing on pharmacokinetic properties are necessary to establish effective dosing regimens .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural distinctions:
Key Observations :
- Morpholine vs. Non-Morpholine Analogs: The target compound’s morpholine group enhances polarity compared to analogs like 8a () or ZINC00220177 (), which may improve aqueous solubility and metabolic stability .
- Methylsulfanyl Phenyl Group: This substituent is shared with Y041-4908 () and N-(6-methoxypyridin-3-yl)-...acetamide ().
Key Observations :
Pharmacological and Physicochemical Properties
- Solubility : The morpholine group in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., ZINC00220177 ).
- Molecular Weight : The target compound’s molecular weight (~371.4) is within the optimal range for drug-likeness (300–500 Da), contrasting with bulkier analogs like 8a (447.9 Da) .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a methylsulfanyl group and a morpholine moiety attached to a pyridazine ring. Its molecular formula is with a molecular weight of approximately 348.44 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 348.44 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and analgesic agent, similar to other compounds containing morpholine and pyridazine structures.
Research indicates that this compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The presence of the morpholine group is thought to enhance its ability to interact with biological targets, potentially leading to reduced pain and inflammation.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study conducted by Friesen et al. (1998) demonstrated that compounds with similar structural features to this compound exhibited significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders . -
Analgesic Effects :
In preclinical models, derivatives of this compound were tested for their analgesic properties. Results indicated that administration led to a marked reduction in pain responses in animal models, comparable to established analgesics like ibuprofen . -
Cytotoxicity Studies :
Additional research evaluated the cytotoxic effects of the compound against various cancer cell lines. Preliminary results showed that it could induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent .
Q & A
Q. What are the key considerations for synthesizing and purifying N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
Synthesis involves multi-step reactions starting with intermediates such as chloroanilines or substituted acetamides. Critical parameters include temperature control (e.g., room temperature for overnight stirring ), solvent selection (dichloromethane or ethanol ), and catalysts like triethylamine. Purification methods include recrystallization from ethyl acetate or column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity .
Q. Which analytical techniques are recommended for characterizing this compound and confirming its structure?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming proton and carbon environments, as demonstrated in detailed spectral data . HPLC assesses purity, while electrospray ionization mass spectrometry (ESI/APCI+) provides molecular weight confirmation . Infrared (IR) spectroscopy verifies functional groups such as amide bonds .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is soluble in organic solvents (e.g., dichloromethane, ethanol) but exhibits poor aqueous solubility . It remains stable at room temperature under inert atmospheres; however, the methylsulfanyl group may oxidize under prolonged exposure to air .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
SAR studies should systematically modify substituents (e.g., morpholinyl, methylsulfanyl groups) and evaluate their effects on target binding. Compare structural analogs, such as N-(3-chloro-4-methylphenyl) derivatives, to identify critical moieties . Pair in vitro assays (e.g., enzyme inhibition) with computational docking to predict binding interactions .
Q. What computational strategies enhance the design and optimization of synthetic routes for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Integrated computational-experimental frameworks, such as ICReDD’s approach, combine quantum mechanics with information science to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How should researchers address contradictory data regarding the compound's biological activity across different studies?
Investigate assay-specific variables (e.g., cell lines, concentration ranges) and verify compound purity. Structural comparisons with analogs (e.g., fluorophenyl vs. methylsulfanyl substitutions) may explain divergent receptor affinities . Validate findings using orthogonal methods, such as surface plasmon resonance (SPR) alongside enzymatic assays .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?
Kinetic assays (e.g., Michaelis-Menten) determine inhibition type (competitive/non-competitive). Structural techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) visualize binding modes. Compare inhibition profiles with morpholinyl-containing analogs to infer mechanistic pathways .
Q. What challenges exist in translating in vitro activity to in vivo efficacy, and how can they be mitigated?
Poor bioavailability and metabolic instability are common challenges. Mitigation strategies include introducing polar groups to enhance solubility or prodrug formulations. Pharmacokinetic studies (e.g., microsomal stability assays) guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
